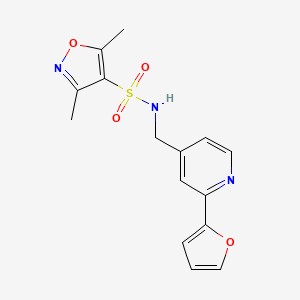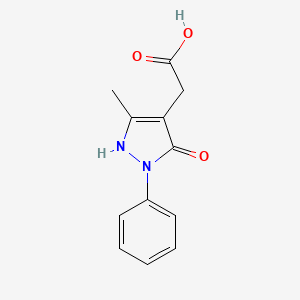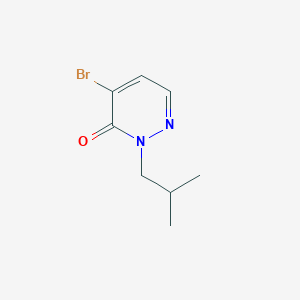
2-(4-methoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, an isoxazole ring, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the core isoxazole ring. This can be achieved through the cyclization of hydroxylamine derivatives with suitable precursors. The subsequent introduction of the methoxyphenyl and p-tolyl groups often requires cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed reactions between aryl halides and boronic acids.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and minimize by-products. This might include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxyphenyl group can be oxidized to form a quinone derivative.
Reduction: : The isoxazole ring can be reduced to form an isoxazolidine derivative.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like ammonia or amines, along with suitable solvents, are typically employed.
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of isoxazolidine derivatives.
Substitution: : Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be utilized as a probe to study enzyme activities or as a potential inhibitor for specific biological targets. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It can be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties can be harnessed to create products with enhanced performance and durability.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetamide: : Similar structure but lacks the isoxazole and p-tolyl groups.
N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide: : Similar structure but lacks the methoxyphenyl group.
2-(4-Methoxyphenyl)-N-(methyl)acetamide: : Similar structure but with a simpler substituent.
Uniqueness
2-(4-Methoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is unique due to the combination of the methoxyphenyl group, the isoxazole ring, and the p-tolyl group. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-3-7-16(8-4-14)19-12-17(22-25-19)13-21-20(23)11-15-5-9-18(24-2)10-6-15/h3-10,12H,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJOTXFMJBGSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopentyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2896673.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2896675.png)
![ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2896678.png)
![N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2896680.png)

![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2896683.png)
![2-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2896684.png)



![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2896691.png)

![Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2896693.png)

